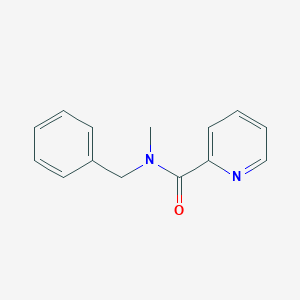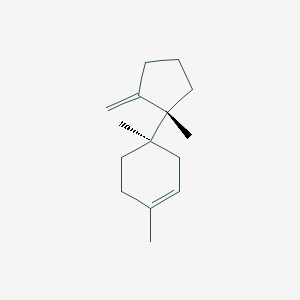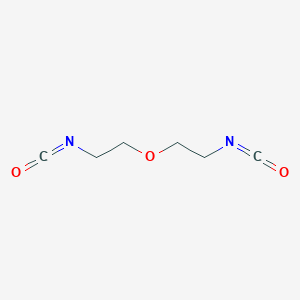
1-Isocyanato-2-(2-isocyanatoethoxy)ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isocyanato-2-(2-isocyanatoethoxy)ethane is an organic compound with the molecular formula C6H10N2O3. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethane foams, coatings, and adhesives.
准备方法
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-(2-isocyanatoethoxy)ethane can be synthesized through the reaction of ethylene glycol with phosgene, followed by the reaction with ammonia to form the corresponding urea derivative. This urea derivative is then treated with phosgene again to yield the diisocyanate.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 1-Isocyanato-2-(2-isocyanatoethoxy)ethane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can polymerize to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Alcohols and Amines: These reagents are commonly used to react with the isocyanate groups under mild conditions, typically at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as dibutyltin dilaurate or triethylamine are often used to accelerate the reactions.
Major Products:
Urethanes: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Polyurethanes: Formed by the polymerization with polyols.
科学研究应用
1-Isocyanato-2-(2-isocyanatoethoxy)ethane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Utilized in the development of drug delivery systems and medical adhesives.
Industry: Integral in the production of polyurethane foams, coatings, and adhesives, which are used in construction, automotive, and packaging industries.
作用机制
The mechanism of action of 1-isocyanato-2-(2-isocyanatoethoxy)ethane primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as hydroxyl or amino groups, leading to the formation of urethane or urea linkages. This reactivity is harnessed in the production of polyurethanes and other polymeric materials.
相似化合物的比较
Toluene Diisocyanate (TDI): Another widely used diisocyanate in the production of polyurethanes.
Methylenediphenyl Diisocyanate (MDI): Commonly used in the production of rigid polyurethane foams.
Uniqueness: 1-Isocyanato-2-(2-isocyanatoethoxy)ethane is unique due to its aliphatic structure, which imparts different physical and chemical properties compared to aromatic diisocyanates like TDI and MDI. This aliphatic nature often results in lower toxicity and different mechanical properties in the resulting polymers.
属性
CAS 编号 |
25595-74-8 |
|---|---|
分子式 |
C6H8N2O3 |
分子量 |
156.14 g/mol |
IUPAC 名称 |
1-isocyanato-2-(2-isocyanatoethoxy)ethane |
InChI |
InChI=1S/C6H8N2O3/c9-5-7-1-3-11-4-2-8-6-10/h1-4H2 |
InChI 键 |
QLOQTKGUQKAAAB-UHFFFAOYSA-N |
规范 SMILES |
C(COCCN=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


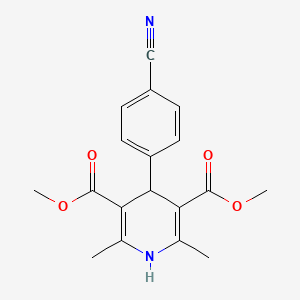
![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)

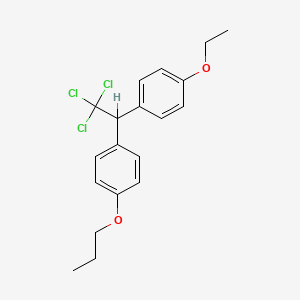
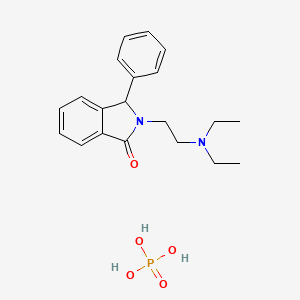
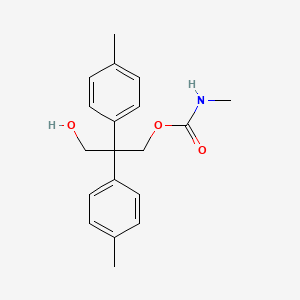

![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)
